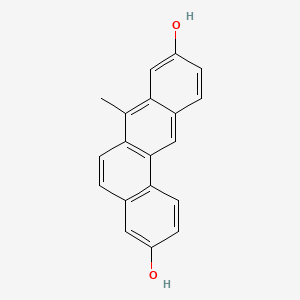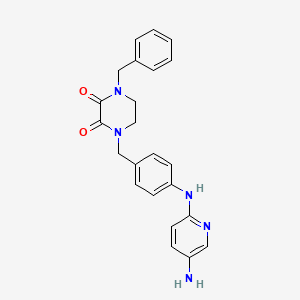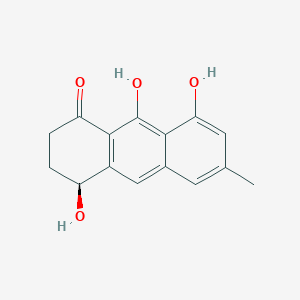
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methyl group attached to an anthracene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as anthracene derivatives, which undergo hydroxylation and methylation reactions under controlled conditions. Specific catalysts and reagents, such as Lewis acids or bases, may be employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification methods such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives.
Applications De Recherche Scientifique
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may target specific enzymes or receptors, modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A parent compound with a similar backbone but lacking hydroxyl and methyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but differs in the position and number of functional groups.
6-Methyl-1,4-dihydroxyanthraquinone: Similar in structure but with different functional group positions.
Uniqueness
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-4-8-6-9-10(16)2-3-11(17)14(9)15(19)13(8)12(18)5-7/h4-6,10,16,18-19H,2-3H2,1H3/t10-/m0/s1 |
Clé InChI |
DCUUYLNMLNFTDN-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC2=CC3=C(C(=O)CC[C@@H]3O)C(=C2C(=C1)O)O |
SMILES canonique |
CC1=CC2=CC3=C(C(=O)CCC3O)C(=C2C(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


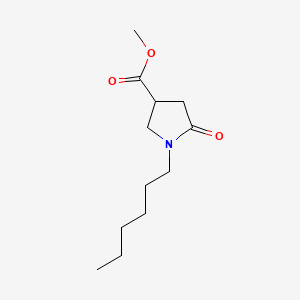

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
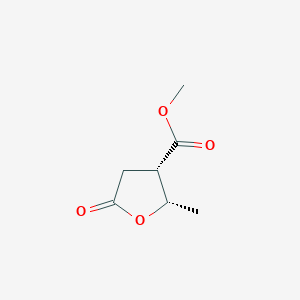
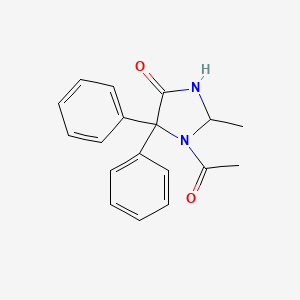
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)


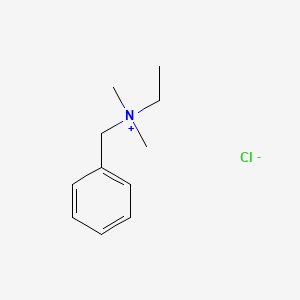
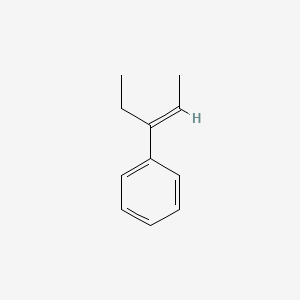
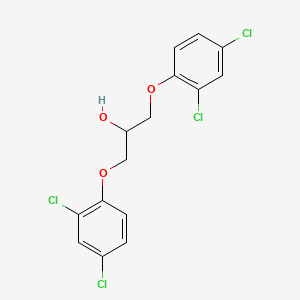
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
